Rimonabant-d10 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimonabant-d10 Hydrochloride is a deuterium-labeled form of Rimonabant Hydrochloride. It is a highly potent and selective antagonist of the central cannabinoid receptor 1 (CB1). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Rimonabant, as well as its interactions with various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rimonabant-d10 Hydrochloride involves the incorporation of deuterium atoms into the Rimonabant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Rimonabant-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .
Scientific Research Applications
Rimonabant-d10 Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Rimonabant-d10 Hydrochloride exerts its effects by selectively antagonizing the central cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and other physiological processes. By blocking the CB1 receptor, this compound reduces appetite and food intake, leading to weight loss and improved metabolic profiles .
Comparison with Similar Compounds
Rimonabant Hydrochloride: The non-deuterated form of Rimonabant-d10 Hydrochloride, also a selective CB1 antagonist.
AM-251: Another CB1 receptor antagonist with similar pharmacological properties.
SR141716A: A compound structurally similar to Rimonabant, used in research to study the endocannabinoid system.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the development of new therapeutic agents targeting the cannabinoid receptors .
Biological Activity
Rimonabant-d10 hydrochloride is a deuterated form of Rimonabant, a selective inverse agonist for the cannabinoid receptor type 1 (CB1). This compound has been studied for its potential therapeutic effects, particularly in the context of obesity and metabolic disorders. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and clinical findings.
Overview of this compound
- Chemical Structure : Rimonabant-d10 is characterized by the molecular formula C22H11D10Cl3N4O and has a molecular weight of 473.85 g/mol .
- Mechanism of Action : As a CB1 receptor antagonist, Rimonabant-d10 inhibits the action of endogenous cannabinoids, leading to various physiological effects. The compound has a high affinity for the CB1 receptor with a Ki value of 1.8 nM .
In Vitro Studies
- ACAT Inhibition : Rimonabant-d10 has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity in macrophages. The IC50 values for ACAT inhibition were reported at 2.9 μM in Raw264.7 macrophages and 1.5 μM for CHO-ACAT1 cells, indicating significant effects on lipid metabolism .
- Oxidative Stress Reduction : Studies have demonstrated that Rimonabant treatment reduces oxidative stress markers in aged animal models. For instance, it significantly increased heme oxygenase-1 (HO-1) levels and improved glutathione content, which are critical for cellular protection against oxidative damage .
In Vivo Studies
- Metabolic Effects : In obese Zucker rats, long-term treatment with Rimonabant (10 mg/kg) resulted in reduced serum levels of inflammatory markers such as RANTES and MCP-1, which are associated with metabolic syndrome . Additionally, it slowed weight gain and improved metabolic profiles over time.
- Clinical Trials : Phase III clinical trials involving Rimonabant hydrochloride indicated significant weight loss among participants treated with 20 mg/day over one year. Improvements were noted in waist circumference, lipid profiles (increased HDL cholesterol and decreased triglycerides), and glucose tolerance .
Case Studies
Case Study 1: Obesity Management
- Participants : Overweight/obese patients with dyslipidemia.
- Treatment : Rimonabant 20 mg/day plus lifestyle intervention.
- Results : Significant reductions in body weight (average loss of approximately 5-10% from baseline) and waist circumference were observed after one year. The study also reported a decrease in the incidence of metabolic syndrome among participants .
Case Study 2: Type 2 Diabetes
- Participants : Patients with type 2 diabetes inadequately controlled by metformin or sulfonylureas.
- Treatment : Randomized to receive either placebo or Rimonabant (5 mg or 20 mg/day).
- Results : The group receiving 20 mg/day showed greater reductions in HbA1c levels and improved cardiovascular risk factors compared to placebo .
Summary Table of Biological Effects
Biological Activity | In Vitro Findings | In Vivo Findings |
---|---|---|
CB1 Receptor Antagonism | Ki = 1.8 nM | Significant weight loss |
ACAT Inhibition | IC50 = 2.9 μM | Reduced inflammatory markers |
Oxidative Stress Reduction | Increased HO-1 levels | Improved glutathione content |
Metabolic Profile Improvement | N/A | Improved lipid profiles |
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H/i2D2,3D2,4D2,11D2,12D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYOKXLUFHOBV-WSHLDYEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])NC(=O)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl)([2H])[2H])([2H])[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.